Sodium hypophosphite monohydrate

Description

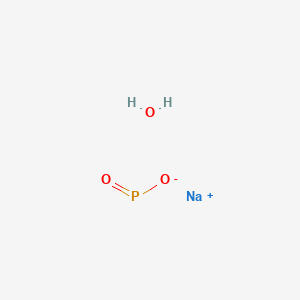

Structure

2D Structure

Propriétés

Numéro CAS |

123333-67-5 |

|---|---|

Formule moléculaire |

H4NaO3P |

Poids moléculaire |

105.994 g/mol |

Nom IUPAC |

sodium;hydroxyphosphinite;hydrate |

InChI |

InChI=1S/Na.H2O2P.H2O/c;1-3-2;/h;1,3H;1H2/q+1;-1; |

Clé InChI |

GMSPQBCYUHZCNF-UHFFFAOYSA-N |

SMILES |

O.[O-]P=O.[Na+] |

SMILES isomérique |

O.[O-]P=O.[Na+] |

SMILES canonique |

O.OP[O-].[Na+] |

Autres numéros CAS |

123333-67-5 |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Sodium Hypophosphite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is an inorganic salt that has garnered significant attention across various scientific disciplines, including pharmaceuticals, for its potent reducing capabilities and stabilizing properties. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering valuable data and experimental insights for professionals in research and drug development.

Physical Properties

This compound is a white, odorless, crystalline solid.[1][2] It is known to be deliquescent, readily absorbing moisture from the air. The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | NaH₂PO₂·H₂O | [2] |

| Molar Mass | 105.99 g/mol | [2][3] |

| Appearance | White, colorless, pearly crystalline plates or white granular powder | [1] |

| Odor | Odorless | [2] |

| Taste | Bittersweet, saline taste | [1] |

| Density | 1.77 g/cm³ | [1][3] |

| Melting Point | Decomposes above 200°C (392°F) | [2] |

| Solubility | ||

| in Water | 909 g/L at 30°C; Soluble in 1 part water | [1] |

| in Boiling Water | Soluble in 0.15 parts boiling water | [1] |

| in Alcohol | Soluble in cold alcohol, freely soluble in boiling alcohol, slightly soluble in absolute alcohol | [1] |

| in Other Solvents | Freely soluble in glycerol; Insoluble in ether; Slightly soluble in ammonia (B1221849) and ammonium (B1175870) hydroxide | [1] |

| pH of Aqueous Solution | Neutral (6-8 for a 5% solution) | [4] |

| Hygroscopicity | Deliquescent (readily absorbs moisture from the air) | [1] |

Chemical Properties

This compound is a potent reducing agent, a characteristic that underpins many of its industrial and pharmaceutical applications. Its chemical behavior is largely defined by the hypophosphite anion (H₂PO₂⁻).

Reducing Agent

The hypophosphite ion can reduce a variety of metal ions to their elemental state, a property extensively utilized in electroless nickel plating.[5] In pharmaceutical formulations, its reducing potential contributes to its role as an antioxidant, protecting active pharmaceutical ingredients (APIs) from oxidative degradation.[6]

Thermal Decomposition

Upon strong heating, this compound decomposes. The decomposition process is complex and can be hazardous, as it evolves phosphine (B1218219) gas (PH₃), which is toxic and spontaneously flammable in air.[1][3] The decomposition reaction can be represented as:

2NaH₂PO₂ → Na₂HPO₄ + PH₃

Reactivity with Oxidizing Agents

Due to its strong reducing nature, this compound reacts vigorously and can be explosive when mixed or triturated with strong oxidizing agents such as chlorates and nitrates.[3]

Stability

The compound is stable under normal storage conditions in a dry environment.[2] However, its hygroscopic nature requires storage in a cool, dry place away from oxidizing materials.[5]

Experimental Protocols

Detailed methodologies for determining the key physical and chemical properties of this compound are outlined below. These protocols are based on standard pharmacopeial and analytical chemistry methods.

Determination of Melting Point (Decomposition Temperature)

The melting point, or more accurately, the decomposition temperature of this compound can be determined using a capillary melting point apparatus.[7]

Methodology:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected decomposition temperature.

-

The temperature range over which the substance is observed to decompose (e.g., changes in color, gas evolution) is recorded.[8]

Determination of Solubility

The solubility of this compound in water can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (e.g., 24 hours).

-

The suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn.

-

The concentration of the dissolved sodium hypophosphite in the aliquot is determined by a suitable analytical method, such as titration or ion chromatography.

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide detailed information on the thermal stability and decomposition of the compound.[9]

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in an appropriate pan (e.g., aluminum or ceramic).

-

The sample is heated in a TGA or DSC instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

-

The TGA curve will show mass loss as a function of temperature, indicating dehydration and decomposition.

-

The DSC curve will show endothermic or exothermic peaks corresponding to phase transitions and decomposition.

Spectroscopic Analysis (FTIR and Raman)

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups and vibrational modes of the molecule, confirming its structure.

FTIR Spectroscopy (KBr Pellet Method): [10][11][12]

-

A small amount of finely ground this compound (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

The FTIR spectrum of the pellet is recorded.

-

A small amount of the crystalline sample is placed on a microscope slide.

-

The Raman spectrum is obtained using a Raman spectrometer with a specific laser excitation wavelength.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (XRD) is employed to determine the crystal structure and phase purity of the compound.[15][16][17]

Methodology:

-

A finely ground powder of this compound is packed into a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The diffraction pattern is recorded as a function of the diffraction angle (2θ).

-

The resulting diffractogram can be compared with standard patterns for identification and can be used for crystal structure refinement.

Electrochemical Analysis (Cyclic Voltammetry)

Cyclic voltammetry can be used to study the electrochemical behavior and reducing properties of sodium hypophosphite.[18][19][20][21]

Methodology:

-

A solution of this compound is prepared in a suitable electrolyte.

-

A three-electrode system (working electrode, reference electrode, and counter electrode) is immersed in the solution.

-

The potential of the working electrode is swept linearly to a set potential and then swept back to the initial potential.

-

The resulting current is measured as a function of the applied potential, providing information on the oxidation potential of the hypophosphite ion.

Applications in Drug Development

This compound serves several critical functions in the pharmaceutical industry.

Antioxidant and Stabilizer

As a potent reducing agent, it is used as an antioxidant to prevent the degradation of oxygen-sensitive APIs in liquid and semi-solid formulations.[6][22] It can scavenge free radicals and other reactive oxygen species, thereby enhancing the stability and shelf-life of pharmaceutical products.

Role in Synthesis

It is utilized as a reducing agent in the synthesis of various organic molecules and pharmaceutical intermediates.[6]

Potential in Drug Delivery

While less common, its properties could potentially be leveraged in novel drug delivery systems, for instance, in the in-situ formation of metallic nanoparticles for targeted drug delivery or as a component in stimuli-responsive systems.

Visualizations

Manufacturing Process Workflow

The following diagram illustrates a typical manufacturing process for sodium hypophosphite.

Caption: Simplified workflow for the synthesis of sodium hypophosphite.

Thermal Decomposition Pathway

The thermal decomposition of this compound involves dehydration followed by disproportionation.

References

- 1. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uwaterloo.ca [uwaterloo.ca]

- 3. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 4. SODIUM HYPOPHOSPHITE - Ataman Kimya [atamanchemicals.com]

- 5. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 6. chemiis.com [chemiis.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. scienceijsar.com [scienceijsar.com]

- 11. How Do You Prepare Kbr Pellets For Ftir? Master The Technique For High-Quality Ir Analysis - Kintek Solution [kindle-tech.com]

- 12. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]

- 13. metrohm.com [metrohm.com]

- 14. A Raman spectroscopic study of the mono-hydrogen phosphate mineral dorfmanite Na2(PO3OH)·2H2O and in comparison with brushite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. d-nb.info [d-nb.info]

- 18. researchgate.net [researchgate.net]

- 19. "Investigation of Sodium Hypophosphite Anodic Oxidizing Behavior in the" by Mei-yuan WANG, Ya-fei KUANG et al. [jelectrochem.xmu.edu.cn]

- 20. researchgate.net [researchgate.net]

- 21. sites.usm.edu [sites.usm.edu]

- 22. Sodium Hypophosphite use and properties [hxochemical.com]

A Technical Guide to the Laboratory-Scale Synthesis of Sodium Hypophosphite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the laboratory-scale synthesis of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O). The document details established synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and offers detailed experimental protocols. Furthermore, this guide includes visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding of the synthetic processes.

Introduction

This compound is a crucial reagent in various chemical applications, including as a reducing agent in electroless nickel plating, a polymerization catalyst, and a key intermediate in the synthesis of other chemical products. In the pharmaceutical industry, it serves as a stabilizer and antioxidant. The ability to synthesize this compound on a laboratory scale with high purity is therefore of significant interest to researchers and drug development professionals. This guide explores the primary methods for its preparation, focusing on safety, yield, and purity.

Synthetic Routes

There are two primary routes for the laboratory-scale synthesis of this compound: the reaction of elemental phosphorus with a strong base and the double displacement (metathesis) reaction. A third, less common method involving the oxidation of phosphine (B1218219) is also discussed.

Reaction of White Phosphorus with Alkali Hydroxides

This is a widely documented method for producing sodium hypophosphite. It involves the reaction of white (or yellow) phosphorus with a hot aqueous solution of an alkali hydroxide (B78521), such as sodium hydroxide or a mixture of calcium hydroxide and sodium carbonate. A critical consideration for this method is the concurrent production of phosphine (PH₃), a highly toxic and pyrophoric gas. Therefore, this synthesis must be conducted in a well-ventilated fume hood with appropriate safety precautions and a system for scrubbing the off-gases.

The overall reaction when using sodium hydroxide is:

P₄ + 4NaOH + 4H₂O → 4NaH₂PO₂ + 2H₂

When a mixture of calcium hydroxide and sodium carbonate is used, the sodium hydroxide is generated in situ. This approach has the advantage of precipitating by-product phosphites as insoluble calcium salts, simplifying purification.[1][2]

Double Displacement (Metathesis) Reaction

This method offers a safer alternative to the use of white phosphorus, provided a suitable hypophosphite salt is available. The most common approach involves the reaction of calcium hypophosphite with sodium carbonate or sodium sulfate (B86663) in an aqueous solution. The insoluble calcium carbonate or calcium sulfate precipitates, leaving a solution of sodium hypophosphite.

The reaction with sodium carbonate is as follows:

Ca(H₂PO₂)₂ + Na₂CO₃ → 2NaH₂PO₂ + CaCO₃ (s)

Similarly, using sodium sulfate:

Ca(H₂PO₂)₂ + Na₂SO₄ → 2NaH₂PO₂ + CaSO₄ (s)

This method's success is contingent on the purity of the starting calcium hypophosphite.

Oxidation of Phosphine with Sodium Hypochlorite (B82951)

A less conventional method involves the reaction of phosphine gas with sodium hypochlorite. The reaction yields hypophosphorous acid, which can then be neutralized with sodium hydroxide to produce sodium hypophosphite.[3]

The primary reaction is:

PH₃ + 2NaOCl → H₃PO₂ + 2NaCl

Followed by neutralization:

H₃PO₂ + NaOH → NaH₂PO₂ + H₂O

Given the hazards associated with handling phosphine, this method is typically employed when a ready source of phosphine is available, for instance, as a byproduct from another process.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the different synthetic routes.

Table 1: Synthesis via Reaction of White Phosphorus with Alkali Hydroxides

| Reactants (Molar Ratio/Weight) | Temperature (°C) | Reaction Time (hours) | Solvent | Reported Yield | Purity | Reference |

| 80g P₄, 145g Ca(OH)₂, 96g Na₂CO₃ | 70-100 | 4-6 | Water | 83.2% (of solution) | High (for nickel plating) | [1] |

| 0.48 g-atom P₄, 0.483 mol NaOH | 50 | 3.5 | 100% Ethyl Alcohol / Water | 79.8% (of theoretical) | Not specified | |

| 0.48 g-atom P₄, 0.38 mol NaOH | 50-55 | 3 | Methyl Alcohol / Water | 47.7% (conversion of P) | Not specified | |

| 5g P₄, 20g Ba(OH)₂·8H₂O | Boiling | 3-4 | Water | 7-10g of Ba(H₂PO₂)₂ | Not specified | [4] |

Table 2: Synthesis via Double Displacement (Metathesis) Reaction

| Reactants | Solvent | Reaction Conditions | Reported Yield | Purity | Reference |

| Barium Hypophosphite, Sodium Sulfate | Hot Water | Not specified | Not specified | Not specified | [4] |

| Calcium Hypophosphite, Sodium Carbonate | Water | Used for purification | Not specified | Removes calcium impurities | [2][5] |

Experimental Protocols

Protocol 1: Synthesis from White Phosphorus, Calcium Hydroxide, and Sodium Carbonate

This protocol is adapted from a patented industrial process and should be performed with extreme caution.[1]

Materials:

-

White Phosphorus (granulated): 80 g

-

Calcium Hydroxide: 145 g

-

Sodium Carbonate: 96 g

-

Deionized Water: 1000 mL

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a gas outlet leading to a scrubbing solution (e.g., potassium permanganate (B83412) or sodium hypochlorite solution), suspend 145 g of calcium hydroxide in 1000 mL of water.

-

Add a solution of 96 g of sodium carbonate in a minimal amount of water to the suspension and stir for 10 minutes.

-

Carefully add 80 g of granulated white phosphorus to the flask.

-

Gradually heat the mixture to 70-80°C over 2 hours while stirring continuously. Maintain this temperature for an additional 2 hours. During this time, phosphine gas will evolve and must be passed through the scrubbing solution.

-

Increase the temperature to 100°C and maintain for another 2 hours to ensure the reaction goes to completion.

-

Cool the mixture to approximately 30°C and filter under vacuum to remove the insoluble calcium salts.

-

The filtrate is a solution of sodium hypophosphite. To obtain the solid monohydrate, the solution can be concentrated by evaporation under reduced pressure and then cooled to induce crystallization.

-

Collect the crystals by filtration and dry them in a desiccator.

Protocol 2: Synthesis from Barium Hypophosphite and Sodium Sulfate (Metathesis)

This protocol is based on the method described by Schlessinger (1962).[4]

Part A: Preparation of Barium Hypophosphite

-

In a 500 mL round-bottomed flask fitted with a nitrogen inlet and a gas outlet leading to a water dish, place 20 g of barium hydroxide octahydrate, 5 g of yellow phosphorus, and 200 mL of water.

-

Displace the air in the flask with a steady stream of nitrogen.

-

Heat the mixture to just boiling and then reduce the nitrogen flow. The evolution of phosphine, which may ignite at the gas outlet, indicates the start of the reaction.

-

Maintain the temperature for 3-4 hours until all the phosphorus has reacted and phosphine evolution ceases.

-

Bubble carbon dioxide through the hot solution for 15-30 minutes to precipitate excess barium hydroxide as barium carbonate.

-

Filter the hot solution and evaporate the filtrate on a steam bath to induce crystallization.

-

Cool the solution and collect the barium hypophosphite crystals.

Part B: Conversion to Sodium Hypophosphite

-

Dissolve the prepared barium hypophosphite in hot water.

-

Add a stoichiometric amount of sodium sulfate, also dissolved in hot water.

-

The insoluble barium sulfate will precipitate.

-

Filter the hot solution to remove the barium sulfate precipitate.

-

Evaporate the filtrate to obtain crystals of this compound.

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: Major synthetic pathways to this compound.

Experimental Workflow Diagram

Caption: General experimental workflow for the synthesis of this compound.

Safety and Handling

-

White Phosphorus: White phosphorus is highly toxic, corrosive, and pyrophoric. It should be handled with extreme care, under water, and in a fume hood. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory.

-

Phosphine Gas: Phosphine is an extremely toxic and spontaneously flammable gas. All reactions that produce phosphine must be conducted in a well-ventilated fume hood with a scrubbing system in place to neutralize the gas. A common scrubbing solution is an aqueous solution of potassium permanganate or sodium hypochlorite.

-

This compound: The final product is a strong reducing agent and can react violently with oxidizing agents. It should be stored in a cool, dry place away from incompatible materials. While not as acutely toxic as the reactants, ingestion or inhalation of dust should be avoided.

Purity and Analysis

The primary impurities in sodium hypophosphite produced from white phosphorus are phosphites and phosphates. In the double displacement method, the purity of the final product is largely dependent on the purity of the starting materials and the completeness of the precipitation.

Common analytical techniques for determining the purity of this compound include:

-

Titration: Redox titration with a standard solution of potassium permanganate or iodine can be used to determine the concentration of hypophosphite.

-

Ion Chromatography (IC): This method can be used to separate and quantify hypophosphite, as well as common anionic impurities like phosphite, phosphate, chloride, and sulfate.

-

Inductively Coupled Plasma (ICP) Spectroscopy: ICP-AES or ICP-MS can be used to detect and quantify trace metal impurities.

Commercial grades of this compound typically have a purity of 99% or higher. Achieving this level of purity in the laboratory, especially with the white phosphorus method, may require additional purification steps such as recrystallization.

Conclusion

The laboratory-scale synthesis of this compound can be achieved through several methods, each with its own advantages and challenges. The reaction of white phosphorus with alkali hydroxides is a direct but hazardous route due to the formation of phosphine gas. The double displacement method is inherently safer but relies on the availability of a suitable hypophosphite precursor. The choice of synthetic route will depend on the available starting materials, the scale of the synthesis, and the safety infrastructure of the laboratory. Careful execution of the experimental protocol and adherence to safety guidelines are paramount for the successful and safe synthesis of this important chemical compound.

References

Crystal Structure and Molecular Geometry of Sodium Hypophosphite Monohydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure and molecular geometry of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O). Understanding these fundamental properties is crucial for applications ranging from its use as a reducing agent in pharmaceutical synthesis and electroless plating to its role as a food additive. This document summarizes key crystallographic data, details the experimental protocols for its determination, and visualizes the intricate structural arrangement.

Crystal Structure Analysis

The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, a key detail that dictates its physical and chemical properties.

The crystal structure is characterized by chains of sodium polyhedra running along the[1] direction. These chains are interconnected through shared water molecules and an extensive network of hydrogen bonds, creating a stable three-dimensional lattice.[2]

Table 1: Crystallographic Data for this compound [2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 11.127 (4) Å |

| b = 13.572 (4) Å | |

| c = 12.930 (4) Å | |

| β = 102.98 (8)° | |

| Volume (V) | 1900.5 ų |

| Formula Units (Z) | 20 |

Molecular Geometry and Coordination

The molecular geometry of the constituent ions and their coordination environment define the local structure within the crystal lattice.

The Hypophosphite Anion (H₂PO₂⁻)

The hypophosphite anion [H₂PO₂]⁻ features a central phosphorus atom bonded to two oxygen atoms and two hydrogen atoms, resulting in a distorted tetrahedral geometry.[2] The geometry is very close to the idealized one with point symmetry mm2.[3] Unlike in phosphates or phosphites, the hydrogen atoms are directly bonded to the phosphorus atom, a key feature of this anion.

Table 2: Typical Bond Lengths and Angles of the Hypophosphite Anion

| Bond/Angle | Typical Value |

| P-O Bond Length | ~1.51 - 1.53 Å |

| P-H Bond Length | ~1.5 Å |

| O-P-O Angle | ~115°[3] |

| H-P-H Angle | ~100°[3] |

| O-P-H Angle | < 109.5° |

Note: The values presented are typical for hypophosphite anions and are consistent with a distorted tetrahedral arrangement. Precise values for NaH₂PO₂·H₂O require detailed analysis of the refined crystallographic data.

Sodium Ion Coordination Environment

Within the crystal structure, the sodium cations (Na⁺) are coordinated by oxygen atoms from both the hypophosphite anions and the water molecules. This arrangement forms distorted sodium-oxygen octahedra (NaO₆). These octahedra create the fundamental structural motif by sharing faces and edges to form the[1] chains.[2] In aqueous solutions and hydrated crystals, the coordination number of Na⁺ can range from four to six.

Role of the Water Molecule and Hydrogen Bonding

The water of hydration is integral to the structure, acting as a bridge between the chains of sodium polyhedra.[2] It participates in the coordination sphere of the sodium ions and is a key component of the hydrogen-bonding network that provides additional stability to the crystal lattice. The geometric features of the hydrogen bonds involve O-H···O linkages between the water molecule and the oxygen atoms of the hypophosphite anions.[2]

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring high-quality crystals and sophisticated analytical techniques.

Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4][5][6]

Methodology:

-

Crystal Growth and Selection: High-quality single crystals of this compound, typically 0.1-0.3 mm in size and free of defects, are grown from an aqueous solution by slow evaporation.[5]

-

Mounting: A suitable crystal is mounted on a thin glass fiber or loop, which is then attached to a goniometer head.[6] The goniometer allows the crystal to be precisely oriented in the X-ray beam.

-

X-ray Generation: X-rays are generated in a sealed tube, typically using a molybdenum (Mo Kα, λ ≈ 0.7107 Å) or copper target.[6] The radiation is filtered to be monochromatic and collimated into a narrow beam.

-

Data Collection: The crystal is placed in the X-ray beam and rotated through various orientations.[4][7] As the crystal rotates, different lattice planes satisfy the Bragg condition (nλ = 2d sinθ), causing the X-ray beam to diffract. A sensitive detector, such as a CCD or CMOS detector, records the position and intensity of thousands of diffracted X-ray reflections.[6]

-

Structure Solution and Refinement: The collected diffraction pattern is processed to determine the unit cell dimensions and space group symmetry. The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[5] This map is used to build a model of the atomic positions, which is then refined against the experimental data to improve its accuracy. For NaH₂PO₂·H₂O, the structure was refined to a final R-factor of 0.043.[2]

Neutron Diffraction

While SC-XRD is powerful, precisely locating hydrogen atoms can be challenging due to their very low electron density. Neutron diffraction is a complementary technique that is highly effective for this purpose.

Methodology:

-

Neutron Source: The experiment requires a source of neutrons, typically from a nuclear reactor or a spallation source.

-

Scattering: A beam of neutrons is directed at the crystal. Unlike X-rays, which interact with the electron cloud, neutrons interact with the atomic nucleus.[2][8]

-

Hydrogen Localization: The neutron scattering cross-section of hydrogen (or its isotope, deuterium) is comparable to that of heavier atoms like sodium, oxygen, and phosphorus.[9] This makes neutron diffraction exceptionally sensitive to the positions of hydrogen atoms, allowing for the accurate determination of P-H and O-H bond lengths and the geometry of hydrogen bonds.[3][8]

Visualization of Structural Connectivity

The following diagram illustrates the fundamental connectivity within the this compound crystal structure, emphasizing the coordination environment of a central sodium ion.

References

- 1. energyfrontier.us [energyfrontier.us]

- 2. tandfonline.com [tandfonline.com]

- 3. creative-biostructure.com [creative-biostructure.com]

- 4. fiveable.me [fiveable.me]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pnas.org [pnas.org]

- 9. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

In-Depth Technical Guide to the Thermal Decomposition Pathway of Sodium Hypophosphite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O). The information presented herein is intended to support research and development activities where this compound is utilized, particularly in applications sensitive to thermal stability, such as in drug formulation and chemical synthesis. This document details the decomposition pathway, reaction products, and quantitative data derived from thermal analysis, and provides standardized experimental protocols for reproducibility.

Core Concepts of Thermal Decomposition

The thermal decomposition of this compound is a complex, multi-step process involving dehydration, disproportionation, and the evolution of flammable and toxic gases. Understanding this pathway is critical for safe handling and for controlling chemical reactions where it is used as a reagent. The decomposition is characterized by the loss of its water of hydration, followed by a series of reactions that yield various sodium phosphates, phosphine (B1218219) gas, and hydrogen.

Quantitative Data from Thermal Analysis

The following tables summarize the key quantitative data associated with the thermal decomposition of this compound, primarily based on thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) conducted under an inert atmosphere.

Table 1: Key Thermal Events in the Decomposition of this compound

| Temperature Range (°C) | Event Type | Primary Gaseous Products | Solid Residue |

| ~90 - 150 | Dehydration | H₂O | Anhydrous Sodium Hypophosphite (NaH₂PO₂) |

| ~310 - 360 | Disproportionation | PH₃, H₂ | Sodium Diphosphate (Na₂H₂P₂O₅), Sodium Phosphite (Na₂HPO₃), Sodium Pyrophosphate (Na₄P₂O₇) |

| > 360 - 450+ | Further Decomposition & Condensation | PH₃, H₂ | Sodium Tripolyphosphate (Na₅P₃O₁₀) and other condensed phosphates |

Table 2: Mass Loss Stages Observed in Thermogravimetric Analysis (TGA)

| Decomposition Stage | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Observed Mass Loss (%) | Evolved Species |

| Dehydration | 90 - 150 | 17.0 | ~17.0 | H₂O |

| Primary Decomposition | 310 - 360 | Variable, depends on specific reaction pathway | Significant mass loss | PH₃, H₂ |

| Secondary Decomposition | > 360 | Continued mass loss | Further mass loss | PH₃, H₂ |

Experimental Protocols

Detailed methodologies are crucial for obtaining reproducible results in the study of thermal decomposition. Below are representative protocols for key analytical techniques.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

This protocol outlines the simultaneous TGA-DSC analysis to determine the temperature-dependent mass loss and thermal events of this compound.

-

Instrumentation: A calibrated simultaneous thermal analyzer (STA) capable of TGA and DSC measurements.

-

Sample Preparation: A sample of this compound (5-10 mg) is accurately weighed into an alumina (B75360) or platinum crucible.

-

Atmosphere: The experiment is conducted under a continuous flow of high-purity nitrogen or argon gas (flow rate of 20-50 mL/min) to maintain an inert atmosphere and prevent oxidation.

-

Temperature Program:

-

Equilibrate at 30°C for 5 minutes.

-

Ramp up the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Collection: The instrument records the sample mass, temperature, and differential heat flow as a function of time and temperature. The first derivative of the TGA curve (DTG) is used to identify the temperatures of maximum mass loss rates.

Evolved Gas Analysis (EGA) via TGA-Mass Spectrometry (TGA-MS)

This protocol is designed to identify the gaseous products evolved during the thermal decomposition.

-

Instrumentation: A thermogravimetric analyzer coupled to a mass spectrometer via a heated transfer line.

-

TGA Parameters: The same parameters as the TGA-DSC protocol are used.

-

TGA-MS Interface: The transfer line is heated to a temperature sufficient to prevent condensation of the evolved gases (typically 200-250°C).

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Mass Range: Scan from m/z 1 to 100 to detect expected products such as water (m/z 18), phosphine (m/z 34), and hydrogen (m/z 2).

-

Data Acquisition: The mass spectrometer continuously scans and records the ion currents for the specified mass range throughout the TGA temperature program.

-

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical flow of the decomposition process and a typical experimental workflow.

Summary and Conclusions

The thermal decomposition of this compound is a predictable, multi-step process that begins with dehydration, followed by disproportionation at higher temperatures to yield a mixture of sodium phosphates, phosphine, and hydrogen. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals. A thorough understanding of this decomposition pathway is essential for the safe and effective use of this compound in various scientific and industrial applications. Adherence to detailed experimental protocols is critical for generating reliable and comparable data.

An In-depth Technical Guide to the Reducing Potential of Sodium Hypophosphite Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is a powerful and versatile reducing agent with significant applications across various scientific and industrial domains. Its utility is most prominently demonstrated in the field of electroless nickel plating, where it facilitates the autocatalytic deposition of a nickel-phosphorus alloy, yielding coatings with exceptional uniformity, hardness, and corrosion resistance. In recent years, its role in organic synthesis has expanded, particularly as an environmentally benign and cost-effective reagent for reductive aminations and other reductions of key functional groups. This technical guide provides a comprehensive overview of the core principles governing the reducing potential of this compound. It includes a compilation of quantitative data, detailed experimental protocols for its primary applications, and visual representations of the underlying chemical pathways and workflows to support researchers and professionals in leveraging this reagent's full potential.

Introduction

This compound is the sodium salt of hypophosphorous acid. In this compound, phosphorus exists in its +1 oxidation state, which is the foundation of its potent reducing properties.[1] When it participates in a redox reaction, the phosphorus atom is oxidized, typically to the +3 state in phosphite (B83602) or the +5 state in phosphate, while the other reactant is reduced.[2] This guide will delve into the fundamental chemistry of this compound as a reducing agent, with a particular focus on its applications in electroless nickel plating and organic synthesis.

Physicochemical Properties and Redox Chemistry

This compound is a white, odorless, crystalline solid that is highly soluble in water.[3] Its stability under normal conditions and its relative safety in handling, compared to other reducing agents like borohydrides, make it an attractive choice for many chemical processes.[4]

The reducing power of a substance is quantified by its standard reduction potential (E°). For the hypophosphite/phosphorous acid couple, the standard reduction potential is -0.499 V for the half-reaction:

H₃PO₃(aq) + 2H⁺(aq) + 2e⁻ → H₃PO₂(aq) + H₂O(l) [5]

This negative potential indicates that hypophosphorous acid (and by extension, the hypophosphite ion) is a strong reducing agent, readily donating electrons.

Quantitative Data on Reducing Applications

The efficacy of this compound as a reducing agent is evident in the quantitative outcomes of its primary applications. The following tables summarize key data for electroless nickel plating and reductive amination.

Table 1: Electroless Nickel Plating Parameters and Resulting Coating Properties

| Parameter | Typical Range | Effect on Deposition and Coating |

| Sodium Hypophosphite Concentration | 10 - 40 g/L[6] | Increasing concentration generally increases the plating rate and the phosphorus content in the deposit.[7] |

| Nickel Ion Concentration | 3 - 15 g/L[2] | Higher concentrations can increase the plating rate up to a certain point.[7] |

| pH (Acidic Bath) | 4.5 - 6.5[6] | Lower pH tends to decrease the plating rate but increase the phosphorus content of the deposit.[7] |

| Temperature | 85 - 95 °C[6] | Higher temperatures significantly increase the deposition rate.[7] |

| Phosphorus Content in Coating | 2 - 15 wt% | Influences hardness, corrosion resistance, and magnetic properties. Higher P-content generally improves corrosion resistance.[8] |

| Deposition Rate | 0.3 - 0.8 mil/hr (7.5 - 20 µm/hr) | Dependent on bath composition, pH, and temperature. |

Table 2: Yields of Reductive Amination with Sodium Hypophosphite

The following data illustrates the versatility of sodium hypophosphite in the reductive amination of various carbonyl compounds and amines. The reactions are typically carried out neat (without solvent) at elevated temperatures.

| Carbonyl Compound | Amine | Product | Temperature (°C) | Time (h) | Yield (%) |

| Benzaldehyde | Dibutylamine | N-Benzyldibutylamine | 130 | 4 | 95[9] |

| 4-Methoxybenzaldehyde | Pyrrolidine | 1-(4-Methoxybenzyl)pyrrolidine | 130 | 4 | 98[9] |

| Cyclohexanone | Aniline (B41778) | N-Cyclohexylaniline | 150 | 20 | 85[9] |

| Acetophenone | Benzylamine | N-(1-Phenylethyl)benzylamine | 180 | 48 | 75[9] |

| 4-Nitrobenzaldehyde | Morpholine | 4-(4-Nitrobenzyl)morpholine | 130 | 20 | 91[10] |

| 4-Cyanobenzaldehyde | Piperidine | 4-(Piperidin-1-ylmethyl)benzonitrile | 130 | 20 | 88[10] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments utilizing the reducing power of this compound.

Electroless Nickel-Phosphorus Plating on ABS Plastic

This protocol describes the deposition of a conductive and corrosion-resistant Ni-P coating on a non-conductive Acrylonitrile Butadiene Styrene (ABS) substrate.

Materials:

-

ABS substrate

-

Degreasing solution (e.g., alkaline detergent)

-

Chromic-sulfuric acid etching solution

-

Palladium-tin chloride activator solution

-

Accelerator solution (e.g., dilute HCl)

-

Electroless Nickel Plating Bath:

-

Nickel Sulfate (B86663) (NiSO₄·6H₂O): 28 g/L

-

This compound (NaH₂PO₂·H₂O): 27 g/L

-

Sodium Citrate (Na₃C₆H₅O₇): 50 g/L

-

Ammonium (B1175870) Chloride (NH₄Cl): 50 g/L

-

Sodium Dodecylbenzene Sulfonate: 0.0025 g/L

-

-

Deionized water

Procedure:

-

Substrate Preparation:

-

Clean the ABS substrate by immersing it in the degreasing solution with ultrasonic agitation for 5-10 minutes.

-

Rinse thoroughly with deionized water.

-

-

Etching:

-

Immerse the cleaned substrate in the chromic-sulfuric acid etching solution at 60-65°C for 5-10 minutes to create a microporous surface for adhesion.

-

Rinse thoroughly with deionized water.

-

-

Neutralization:

-

Immerse the etched substrate in a neutralizing solution (e.g., sodium bisulfite) to remove any residual chromium.

-

Rinse thoroughly with deionized water.

-

-

Activation:

-

Immerse the substrate in the palladium-tin chloride activator solution for 3-5 minutes at room temperature. This seeds the surface with catalytic palladium.

-

Rinse thoroughly with deionized water.

-

-

Acceleration:

-

Immerse the activated substrate in the accelerator solution for 1-2 minutes to remove excess tin.

-

Rinse thoroughly with deionized water.

-

-

Electroless Nickel Plating:

-

Prepare the electroless nickel plating bath according to the specified concentrations.

-

Adjust the pH of the bath to 8.5-9.0 using ammonium hydroxide.[11]

-

Heat the bath to the operating temperature of 25-30°C.[11]

-

Immerse the activated and accelerated ABS substrate in the plating bath.

-

Maintain the temperature and pH of the bath during the plating process. Replenish the nickel sulfate and sodium hypophosphite as they are consumed.

-

The plating time will depend on the desired thickness. A typical plating rate under these conditions can be around 10 μm/hour.[11]

-

-

Post-Treatment:

-

Once the desired thickness is achieved, remove the plated substrate from the bath.

-

Rinse thoroughly with deionized water and dry.

-

Optional: Heat-treat the coated part to increase hardness and adhesion.

-

Reductive Amination of p-Tolualdehyde with Aniline

This protocol details the synthesis of N-(4-methylbenzyl)aniline as a representative example of reductive amination using sodium hypophosphite.

Materials:

-

p-Tolualdehyde

-

Aniline

-

This compound (NaH₂PO₂·H₂O)

-

Reaction vessel (e.g., sealed tube or round-bottom flask with condenser)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl Acetate (B1210297) for eluent

Procedure:

-

Reaction Setup:

-

In a reaction vessel, combine p-tolualdehyde (1.0 mmol), aniline (1.2 mmol), and this compound (2.0 mmol).

-

Seal the vessel or equip it with a reflux condenser.

-

-

Reaction:

-

Heat the reaction mixture to 130°C with stirring for 20 hours.[9]

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane (DCM).

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-(4-methylbenzyl)aniline.

-

Signaling Pathways and Experimental Workflows

Visualizing the chemical processes and experimental steps is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the key pathways and workflows.

Conclusion

This compound is a cornerstone reducing agent in both established industrial processes and modern organic synthesis. Its effectiveness in electroless nickel plating is well-documented, providing a reliable method for producing high-performance coatings. Furthermore, its emergence as a green and efficient reagent in reductive amination highlights its potential for broader applications in pharmaceutical and fine chemical manufacturing. A thorough understanding of its redox chemistry, reaction kinetics, and the influence of various experimental parameters, as outlined in this guide, is essential for harnessing its full capabilities. The provided protocols and diagrams serve as a practical resource for researchers and professionals seeking to implement or optimize processes involving this versatile reducing agent.

References

- 1. Sodium hypophosphite mediated reductive amination of carbonyl compounds with N,N-dialkylformamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. EP0861924A1 - Hypophosphite solutions and their use in nickel plating - Google Patents [patents.google.com]

- 3. chemiis.com [chemiis.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 6. Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates - статья | ИСТИНА – Интеллектуальная Система Тематического Исследования НАукометрических данных [istina.msu.ru]

- 7. finishingandcoating.com [finishingandcoating.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. publications.hse.ru [publications.hse.ru]

- 10. Influence of the cation in hypophosphite-mediated catalyst-free reductive amination - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electroless Ni-P Plating on ABS Plastic Substrate with Sodium Hypophosphite as Reductant at Room Temperature [jxgccl.mat-test.com]

The Core Mechanism of Sodium Hypophosphite Monohydrate in Metal Ion Reduction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reaction mechanism of sodium hypophosphite monohydrate with various metal ions. A cornerstone of electroless plating and a versatile reducing agent in synthetic chemistry, understanding its core reactions is critical for process optimization, nanoparticle synthesis, and even in niche applications within drug development. This document summarizes key quantitative data, details experimental protocols, and visualizes the intricate reaction pathways.

Fundamental Reaction Principles

Sodium hypophosphite (NaH₂PO₂), typically used in its monohydrate form, serves as a potent reducing agent, capable of reducing metal ions to their elemental state in aqueous solutions.[1][2] The primary application of this chemistry is in electroless nickel plating, where a nickel-phosphorus alloy is deposited on a substrate without the need for an external electrical current.[1][2] The hypophosphite ion (H₂PO₂⁻) is the active reducing species, and its oxidation is the driving force for the metal ion reduction.[2][3]

The overall reaction is autocatalytic, meaning the deposited metal itself catalyzes further reaction.[2] For metals that do not initially catalyze the oxidation of hypophosphite, such as copper, a catalyst like palladium or a small amount of nickel is required to initiate the plating process.[4][5] The reaction is sensitive to several parameters, including temperature, pH, and the concentration of reactants and additives.[6][7][8]

The General Reaction Mechanism

The reduction of metal ions by sodium hypophosphite is a complex process involving several key steps. While the exact mechanism can vary depending on the specific metal ion and reaction conditions, a generally accepted model, particularly for electroless nickel plating, involves the following stages:

-

Dehydrogenation of Hypophosphite: The process begins with the catalytic dehydrogenation of the hypophosphite ion on a catalytically active surface (e.g., nickel or palladium).[5] This step is often considered the rate-determining step.

-

Electron Transfer: The adsorbed intermediate species releases electrons, which are then transferred to the metal ions at the catalytic surface.

-

Metal Ion Reduction: The metal ions accept the electrons and are reduced to their metallic state, depositing onto the substrate.

-

Byproduct Formation: The hypophosphite is oxidized to phosphite (B83602) (HPO₃²⁻).[2] A side reaction can also lead to the incorporation of elemental phosphorus into the deposit, forming a metal-phosphorus alloy.[1]

A simplified overall reaction for the reduction of nickel ions can be represented as:

Ni²⁺ + H₂PO₂⁻ + H₂O → Ni⁰ + H₂PO₃⁻ + 2H⁺[2][9]

The following diagram illustrates the logical flow of the generalized reaction mechanism.

Figure 1: Generalized reaction pathway for metal ion reduction by hypophosphite.

Reaction with Specific Metal Ions

While the general mechanism holds true for many metals, specific nuances exist for different metal ions.

Nickel Ions (Ni²⁺)

The reaction of sodium hypophosphite with nickel ions is the most well-studied and commercially significant, forming the basis of electroless nickel plating.[1] The resulting nickel deposit is actually a nickel-phosphorus alloy, with the phosphorus content typically ranging from 4% to 15%.[1][2] The phosphorus content significantly influences the properties of the coating, such as hardness, corrosion resistance, and magnetism.[2]

The reaction is autocatalytic on nickel surfaces.[2] Key byproducts include orthophosphite and hydrogen ions, which cause a decrease in the pH of the plating bath as the reaction proceeds.[10]

Copper Ions (Cu²⁺)

Unlike nickel, copper surfaces do not effectively catalyze the oxidation of hypophosphite.[4][5] Therefore, to achieve electroless copper plating with sodium hypophosphite, a catalyst is necessary.[4] This is typically achieved by introducing a small amount of nickel or cobalt ions into the plating bath or by activating the substrate with palladium.[4][5] The co-deposited nickel forms catalytic sites that enable the continuous reduction of copper ions.[11] The resulting deposits are often binary (Cu-Ni) or ternary (Cu-Ni-P) alloys.[4][6]

Cobalt Ions (Co²⁺)

Similar to nickel, cobalt can be deposited via electroless plating using sodium hypophosphite as the reducing agent. The process is also autocatalytic.

Palladium Ions (Pd²⁺)

Palladium is a highly effective catalyst for the oxidation of hypophosphite.[12] In the context of electroless plating, palladium is often used to activate non-catalytic surfaces before plating with other metals like nickel or copper.[1] Sodium hypophosphite is also used as a hydrogen source in palladium-catalyzed transfer hydrogenation reactions in organic synthesis.[12][13]

Quantitative Data Summary

The efficiency and outcome of the reaction between sodium hypophosphite and metal ions are highly dependent on the reaction conditions. The following tables summarize typical quantitative data from various studies.

Table 1: Typical Reaction Conditions for Electroless Plating

| Metal Ion | Temperature (°C) | pH Range | Sodium Hypophosphite Conc. (g/L) | Metal Salt | Complexing Agent(s) | Catalyst |

| Nickel (Ni²⁺) | 85 - 95 | 4.5 - 6.5 (acidic) | 10 - 40 | Nickel Sulfate, Nickel Chloride | Sodium Acetate, Glycine, Acetic Acid | None (autocatalytic) |

| Copper (Cu²⁺) | 65 - 80 | 9.0 - 11.0 (alkaline) | 5 - 20 | Copper Sulfate | Sodium Citrate, Ammonium Acetate | Nickel Sulfate, Palladium |

| Cobalt (Co²⁺) | ~85 | ~8.0 | ~20 | Cobalt Chloride | Ammonium Chloride, Trisodium Citrate | None (autocatalytic) |

Table 2: Influence of pH and Temperature on Deposition Rate

| Metal System | Parameter Change | Effect on Deposition Rate | Reference(s) |

| Ni-P (acidic) | Increase in Temperature | Increase | [16] |

| Ni-P (acidic) | Increase in pH (within range) | Generally Increases | [15] |

| Cu-Ni-P (alkaline) | Increase in Temperature | Increase | [4][17] |

| Cu-Ni-P (alkaline) | Increase in pH (from 5 to 9) | Significant Increase | [7][18] |

Experimental Protocols

This section provides an overview of a general experimental protocol for electroless nickel plating and a method for analyzing the plating bath.

Protocol for Electroless Nickel-Phosphorus Plating

This protocol describes a typical lab-scale procedure for plating a substrate with a Ni-P alloy.

Figure 2: Experimental workflow for electroless nickel-phosphorus plating.

Methodology:

-

Substrate Preparation: The substrate is first degreased, typically with an organic solvent like acetone. It is then etched, for example, by dipping in a 10% sulfuric acid solution, to remove any oxide layer and roughen the surface for better adhesion. After etching, the substrate is thoroughly rinsed with deionized water. For non-catalytic substrates, an activation step involving immersion in a palladium chloride solution is required. The substrate is rinsed again with deionized water.[7]

-

Plating Bath Preparation: The electroless plating bath is prepared by dissolving the required amounts of nickel salt (e.g., nickel sulfate), this compound, and complexing/buffering agents (e.g., sodium citrate, boric acid) in deionized water.[5]

-

Plating: The pH of the bath is adjusted to the desired value using an acid or base (e.g., sulfuric acid or sodium hydroxide). The bath is then heated to the specified operating temperature. The prepared substrate is immersed in the bath for the desired duration to achieve the target coating thickness. Mild agitation is often employed to ensure uniform deposition and to dislodge any hydrogen bubbles that form on the surface.

-

Post-Plating Treatment: After plating, the substrate is removed from the bath, rinsed with deionized water, and dried. A subsequent heat treatment can be performed to increase the hardness and wear resistance of the coating.

Analysis of Plating Bath Components

Regular analysis of the plating bath is crucial for maintaining consistent plating quality. Ion chromatography is a suitable method for determining the concentrations of hypophosphite and its oxidation product, phosphite.[19]

Methodology: Ion Chromatography

-

Sample Preparation: A sample of the electroless nickel plating bath is diluted with deionized water to bring the analyte concentrations within the calibrated range of the instrument.[19]

-

Chromatographic Separation: The diluted sample is injected into an ion chromatograph equipped with a suitable anion-exchange column (e.g., IonPac® AS17) and a suppressor.[19]

-

Elution: A hydroxide (B78521) eluent gradient is typically used to separate hypophosphite, phosphite, and other anions present in the bath.[19]

-

Detection: The separated ions are detected using a conductivity detector.

-

Quantification: The concentrations of hypophosphite and phosphite are determined by comparing their peak areas to those of known standards.

Role in Drug Development and Organic Synthesis

While the primary application of sodium hypophosphite's reaction with metal ions is in materials science, its principles are relevant in other fields. In organic synthesis, particularly in the context of drug development, sodium hypophosphite is used as a hydrogen donor in palladium-catalyzed transfer hydrogenation reactions.[12][13] This method offers a safer and more convenient alternative to using high-pressure hydrogen gas for the reduction of various functional groups.

The following diagram illustrates the catalytic cycle of a palladium-catalyzed transfer hydrogenation using sodium hypophosphite.

Figure 3: Catalytic cycle for palladium-catalyzed transfer hydrogenation.

Conclusion

The reaction of this compound with metal ions is a multifaceted process with significant industrial and synthetic applications. The core of this reaction lies in the catalytic oxidation of the hypophosphite ion, which provides the electrons for the reduction of metal ions. The reaction kinetics and the properties of the resulting metal deposits are intricately linked to parameters such as temperature, pH, and the presence of catalysts and complexing agents. A thorough understanding of these relationships, supported by robust experimental protocols and analytical methods, is essential for researchers and professionals seeking to harness this versatile chemical reaction for their specific applications, from advanced materials to the synthesis of pharmaceutical compounds.

References

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. What are the reaction conditions for Sodium Hypophosphite to react with metals? - Blog [cheezhengchem.com]

- 4. tandfonline.com [tandfonline.com]

- 5. nmfrc.org [nmfrc.org]

- 6. tandfonline.com [tandfonline.com]

- 7. electrochemsci.org [electrochemsci.org]

- 8. ias.ac.in [ias.ac.in]

- 9. The Reduction Mechanism of Sodium Hypophosphite for Ni_Hxo Chemical [hxochem.com]

- 10. nmfrc.org [nmfrc.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. personalpages.manchester.ac.uk [personalpages.manchester.ac.uk]

- 15. jmmab.com [jmmab.com]

- 16. ijarse.com [ijarse.com]

- 17. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 18. researchgate.net [researchgate.net]

- 19. cromlab-instruments.es [cromlab-instruments.es]

The Solubility of Sodium Hypophosphite Monohydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) in various organic solvents. This information is critical for its application in diverse fields, including its use as a reducing agent in chemical synthesis, a stabilizer in formulations, and its potential roles in drug development. This document compiles available quantitative and qualitative solubility data, details a robust experimental protocol for solubility determination, and presents logical workflows through diagrams to aid in experimental design and interpretation.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) | Citation |

| Water | 20 | 110 | [1] |

| Water | 30 | 90.9 | [2][3][4] |

| Ethylene (B1197577) Glycol | 25 | 33.0 (for anhydrous form) | [2][5][6] |

| Propylene (B89431) Glycol | 25 | 9.7 (for anhydrous form) | [2][5][6] |

Note on Data for Anhydrous vs. Monohydrate Form: The data for ethylene glycol and propylene glycol is specified for the anhydrous form of sodium hypophosphite. While this provides a strong indication of its solubility, the exact values for the monohydrate form may vary.

Qualitative Solubility Information

For several other organic solvents, only qualitative descriptions of solubility are available. This information, while less precise, offers valuable guidance for solvent selection.

-

Ethanol: Descriptions vary, ranging from "freely soluble in boiling alcohol" and "soluble in cold alcohol" to "slightly soluble in absolute alcohol" and even "insoluble".[2][5][7][8][9] This variability may be due to differences in the experimental conditions (e.g., temperature, water content of the ethanol).

-

Methanol: Slightly soluble.[6]

-

Propanol: Insoluble.[7]

-

Ammonia & Ammonium Hydroxide: Slightly soluble.[2]

For common laboratory solvents such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), acetonitrile, and tetrahydrofuran (B95107) (THF) , there is a notable lack of specific solubility data in the reviewed literature. This highlights a significant data gap and an area for future experimental investigation.

Experimental Protocol for Solubility Determination: Gravimetric Method

The gravimetric method is a fundamental and reliable technique for determining the solubility of a solid in a liquid.[2][10][11][12] It involves preparing a saturated solution, separating a known amount of the solution, evaporating the solvent, and weighing the remaining solid solute.

Materials and Apparatus

-

This compound

-

Organic solvent of interest

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or magnetic stirrer with hotplate

-

Conical flasks with stoppers

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Pre-weighed glass vials or evaporating dishes

-

Drying oven

-

Desiccator

Experimental Workflow

The logical workflow for determining the solubility of this compound using the gravimetric method is illustrated in the following diagram.

Caption: Experimental workflow for gravimetric solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the organic solvent in a conical flask. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

-

Equilibration:

-

Place the flask in a thermostatic shaker or on a magnetic stirrer with a controlled temperature bath.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally.

-

-

Sampling:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 5-10 mL) of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter into a pre-weighed, dry vial to remove any suspended microcrystals.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature appropriate for the solvent's boiling point, ensuring it is below the decomposition temperature of this compound (decomposes above 200°C). A vacuum oven is preferred to facilitate drying at lower temperatures.

-

Dry the sample until a constant weight of the solid residue is achieved. This is confirmed by repeated weighing after further drying periods until the mass no longer changes.

-

Cool the vial in a desiccator before each weighing to prevent moisture absorption.

-

-

Calculation:

-

Calculate the mass of the solvent by subtracting the mass of the dry residue from the total mass of the solution.

-

Express the solubility as grams of this compound per 100 grams of the solvent.

Solubility ( g/100 g solvent) = (Mass of dry residue / Mass of solvent) x 100

-

Factors Influencing Solubility

The solubility of an ionic compound like this compound in organic solvents is governed by a complex interplay of factors. A logical relationship diagram illustrating these key factors is presented below.

Caption: Factors influencing the solubility of this compound.

Conclusion

This technical guide consolidates the available knowledge on the solubility of this compound in organic solvents. While quantitative data exists for a limited number of solvents, there is a clear need for further experimental determination, particularly for commonly used laboratory and industrial solvents. The provided gravimetric method offers a robust and accessible protocol for researchers to generate this much-needed data. Understanding the solubility characteristics is paramount for the effective and efficient application of this compound in various scientific and industrial endeavors.

References

- 1. limac.lv [limac.lv]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Sodium hypophosphite puriss., meets analytical specification of BPC63, anhydrous, 98-101 7681-53-0 [sigmaaldrich.com]

- 5. Sodium Hypophosphite [drugfuture.com]

- 6. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 7. Sodium Hypophosphite use and properties [hxochemical.com]

- 8. SODIUM HYPOPHOSPHITE - Ataman Kimya [atamanchemicals.com]

- 9. This compound - Ataman Kimya [atamanchemicals.com]

- 10. pharmacyjournal.info [pharmacyjournal.info]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. pharmajournal.net [pharmajournal.net]

Sodium Hypophosphite Monohydrate: A Precursor for Hypophosphorous Acid in Pharmaceutical Research and Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of hypophosphorous acid (HPA) from its precursor, sodium hypophosphite monohydrate (NaH₂PO₂·H₂O). This document details various synthetic methodologies, presents quantitative data for process comparison, and outlines experimental protocols.

Introduction to Hypophosphorous Acid in Drug Development

Hypophosphorous acid is a potent reducing agent and a versatile intermediate in organic synthesis, making it a valuable reagent in the pharmaceutical industry.[1][2] Its applications in drug development are primarily centered around its ability to participate in and catalyze various chemical transformations. High-purity HPA is crucial as a stable intermediate in the synthesis of a range of active pharmaceutical ingredients (APIs), including antiviral and other therapeutic drugs.[3] It also serves to enhance drug stability and solubility, thereby improving bioavailability.[3] Furthermore, HPA can act as a buffer to adjust the pH of drug formulations and is utilized in the preparation of controlled-release drug delivery systems.[3]

Synthetic Pathways from this compound

Several methods are employed for the production of hypophosphorous acid from this compound. The primary strategies involve the reaction of sodium hypophosphite with a strong acid to precipitate the sodium salt, the use of ion-exchange resins, and electrodialytic water splitting.

Acid Precipitation Method

This method involves the reaction of sodium hypophosphite with a strong acid, such as sulfuric acid or hydrochloric acid. The resulting sodium salt precipitates out of solution, leaving behind aqueous hypophosphorous acid.

-

Reaction with Sulfuric Acid: Sodium hypophosphite reacts with sulfuric acid to produce hypophosphorous acid and sodium sulfate. This process often requires cooling to low temperatures (around -40°C) to facilitate the precipitation of sodium sulfate.[4]

-

Reaction with Hydrochloric Acid: The reaction with hydrochloric acid yields hypophosphorous acid and sodium chloride.[4]

Ion-Exchange Method

In this technique, a solution of sodium hypophosphite is passed through a cation exchange resin loaded with hydrogen ions. The sodium ions in the solution are exchanged for hydrogen ions on the resin, resulting in the formation of hypophosphorous acid.[2][5]

Electrodialytic Water Splitting

Electrodialysis, particularly using bipolar membranes, is a more modern and environmentally cleaner approach. An aqueous solution of sodium hypophosphite is subjected to a direct current in an electrodialysis cell. This process splits water molecules and separates the sodium and hypophosphite ions across ion-exchange membranes, generating hypophosphorous acid and sodium hydroxide (B78521) in separate compartments.[1][3][6]

Quantitative Data and Process Comparison

The selection of a synthetic method depends on factors such as desired purity, production scale, cost, and environmental considerations. The following tables summarize quantitative data extracted from various sources for the different synthetic approaches.

Table 1: Acid Precipitation Method with Hydrochloric Acid

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Hypophosphite (powder) | 615.42 g | [4] |

| Hydrochloric Acid (32% solution) | 717.8 g | [4] |

| Process Conditions | ||

| Reaction Temperature | Rise of ~2°C | [4] |

| Distillation Temperature | ~55°C ±7°C | [4] |

| Distillation Pressure | 44 to 72 mm Hg | [4] |

| Product Characteristics | ||

| Final HPA Concentration | ~80 wt% | [4] |

| Sodium Content | 0.9 wt% | [4] |

| Chloride Content | 3.2 wt% | [4] |

Table 2: Ion-Exchange Method

| Parameter | Value | Reference |

| Reactants | ||

| Sodium Hypophosphite Solution | 15 g in 60 ml H₂O | [5] |

| Process Conditions | ||

| Cation Exchange Resin | ~70 g (water-wetted) | [5] |

| Resin Pre-treatment | 5 mol/L Hydrochloric Acid | [5] |

| Elution | ||

| First Wash | 50 ml distilled water | [5] |

| Second Wash | 25 ml distilled water | [5] |

Table 3: Electrodialysis Method

| Parameter | Value | Reference |

| Feed Solution | ||

| Sodium Hypophosphite Concentration | 300 - 500 g/L | [7] |

| Initial Chamber Solutions | ||

| Anode Chamber (H₂SO₄) | 5 - 15 g/L | [7] |

| Cathode Chamber (NaOH/KOH) | 5 - 15 g/L | [7] |

| Product Chamber (H₃PO₂) | 5 - 15 g/L | [7] |

| Operating Conditions | ||

| Working Voltage | 10 - 15 V | [7] |

| Working Current | 1 - 5 A | [7] |

| Electrolysis Time | 6 - 30 h | [7] |

| Product Characteristics | ||

| HPA Concentration (after 6h at 3.0A) | 69.3 g/L | [7] |

| Current Efficiency | 80.9% | [7] |

Experimental Protocols

Protocol for Acid Precipitation with Hydrochloric Acid

This protocol is based on the procedure described in US Patent 5,368,832 A.[4]

-

To a 2-liter, 3-necked flask equipped with a stirrer, add 717.8 g of a 32% hydrochloric acid solution.

-

While stirring, slowly add 615.42 g of powdered sodium hypophosphite. A slight increase in temperature will be observed.

-

Remove water from the reaction mixture by distillation under reduced pressure (44 to 72 mm Hg) at a temperature of approximately 55°C ±7°C.

-

Continue the distillation until the concentration of hypophosphorous acid reaches about 80 wt%.

-

Cool the mixture to room temperature to allow for the precipitation of sodium chloride.

-

Filter the mixture to separate the precipitated sodium chloride.

-

Wash the filter cake twice with 32 wt% hydrochloric acid to recover any residual product.

-

The resulting filtrate is a concentrated solution of hypophosphorous acid.

Protocol for Ion-Exchange Synthesis

This protocol is adapted from the description provided by a chemical supplier.[5]

-

Pack approximately 70 g of a water-wetted cation exchange resin into a glass column.

-

Activate the resin by circulating 5 mol/L hydrochloric acid through the column for about 15 minutes.

-

Thoroughly wash the resin with deionized water until the eluate is neutral.

-

Prepare a solution of 15 g of high-purity sodium hypophosphite in 60 ml of deionized water.

-

Pass the sodium hypophosphite solution through the prepared resin column.

-

First, elute the column with 50 ml of distilled water, followed by a second elution with 25 ml of distilled water.

-

Combine the acidic effluent and the washings.

-

Concentrate the combined solution to obtain the desired concentration of hypophosphorous acid.

Protocol for Electrodialysis

This protocol is based on the method described in Chinese Patent CN1172028C.[7]

-

Set up a six-chamber electrodialysis cell with a graphite (B72142) anode and a stainless steel cathode. The area of the anion and cation exchange membranes is 48 cm².

-

Prepare the initial solutions for each 500 ml chamber:

-

Anode Chamber: 10 g/L sulfuric acid.

-

Raw Material Chamber: 500 g/L sodium hypophosphite.

-

Cathode Chamber and adjacent buffer chamber: 10 g/L sodium hydroxide.

-

Product Chamber and adjacent buffer chamber: 10 g/L hypophosphorous acid.

-

-

Apply a working voltage of 10-15 V and maintain a constant current of 3.0 A.

-

Conduct the electrolysis for 6 hours.

-

After the electrolysis period, the solution in the product chamber will contain hypophosphorous acid at a concentration of approximately 69.3 g/L.

Visualizing the Processes

The following diagrams illustrate the workflows and chemical transformations involved in the synthesis of hypophosphorous acid.

Caption: Workflow for the Acid Precipitation Method.

Caption: Workflow for the Ion-Exchange Method.

Caption: Schematic of the Electrodialysis Process.

References

- 1. researchgate.net [researchgate.net]

- 2. US5431792A - Method of making hypophosphorous acid - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US5368832A - Zero discharge process for manufacturing of phosphorous acid and hypophosphorous acid - Google Patents [patents.google.com]

- 5. atamankimya.com [atamankimya.com]

- 6. scribd.com [scribd.com]

- 7. CN1172028C - Method for preparing hypophosphorous acid by electrolysis - Google Patents [patents.google.com]

An In-depth Technical Guide to the Electrochemical Behavior of Sodium Hypophosphite Monohydrate in Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrochemical behavior of sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) in aqueous solutions. A powerful reducing agent, sodium hypophosphite's electrochemical properties are pivotal in numerous applications, most notably in electroless plating. This document synthesizes key research findings on its anodic oxidation, the influence of various experimental parameters, and the underlying reaction mechanisms, presenting the information in a structured and accessible format for researchers and professionals in chemistry and materials science.

Core Principles of Electrochemical Behavior

Sodium hypophosphite's utility stems from its anodic oxidation, a process extensively studied using techniques such as cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS). The electrochemical oxidation of the hypophosphite anion (H₂PO₂⁻) is a complex process involving multiple steps and the formation of various intermediates.

Cyclic voltammetry studies have revealed that the electro-oxidation of hypophosphite is a multi-step process, often characterized by the appearance of multiple oxidation peaks in the voltammograms.[1][2] These peaks correspond to successive oxidation steps, starting from the initial oxidation of hypophosphite to phosphite (B83602) and potentially further to phosphate.[1][2] The exact mechanism and the nature of the intermediates can be influenced by the electrode material, solution pH, and temperature.

Experimental Protocols for Electrochemical Analysis

Understanding the electrochemical behavior of sodium hypophosphite necessitates precise experimental control. The following sections detail typical methodologies employed in its study.

Cyclic Voltammetry (CV)

Cyclic voltammetry is a fundamental technique used to investigate the redox behavior of chemical species.[3][4][5]

Experimental Setup:

-

Electrochemical Cell: A standard three-electrode cell is typically used, consisting of a working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).[6][7]

-

Potentiostat: A potentiostat is used to control the potential of the working electrode and measure the resulting current.[3][6]

-

Electrolyte Solution: The aqueous solution typically contains a specific concentration of this compound and a supporting electrolyte (e.g., H₂SO₄).[8] The solution is often deaerated by bubbling with an inert gas like nitrogen before the experiment.[6]

Typical Procedure: The potential of the working electrode is scanned linearly from an initial potential to a vertex potential, and then the scan is reversed back to the initial potential. The current response is recorded as a function of the applied potential, generating a cyclic voltammogram.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful technique for studying the kinetics of electrochemical processes and the properties of the electrode-electrolyte interface.[9][10][11]

Experimental Setup: The experimental setup is similar to that used for cyclic voltammetry, employing a three-electrode system and a potentiostat with frequency response analysis capabilities.

Typical Procedure: A small amplitude AC potential is applied to the working electrode at different frequencies. The resulting AC current is measured, and the impedance of the system is determined at each frequency. The data is often presented as a Nyquist plot (imaginary impedance vs. real impedance).

Tabulated Quantitative Data

The following tables summarize key quantitative data extracted from various research studies on the electrochemical oxidation of sodium hypophosphite.

Table 1: Cyclic Voltammetry Peak Potentials for Hypophosphite Oxidation

| Electrode Material | Electrolyte/Conditions | Peak I Potential (V vs. SCE) | Peak II Potential (V vs. SCE) | Citation |